2'-C-methyluridine is a modified nucleoside that features a methyl group at the 2' position of the ribose sugar. This modification enhances the stability of the nucleoside against enzymatic degradation and increases its utility in various biochemical applications, particularly in the development of antiviral agents and as a component in oligonucleotide synthesis.
2'-C-methyluridine is derived from uridine, a naturally occurring nucleoside. It can be synthesized through various chemical methods, which often involve modifications to the ribose sugar or the nucleobase.
2'-C-methyluridine belongs to a class of compounds known as nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides but possess modifications that can alter their biological activity and stability.
The synthesis of 2'-C-methyluridine can be achieved through several methods:
The synthesis typically involves several steps, including protection of hydroxyl groups, activation of alcohols for substitution reactions, and purification processes to isolate the final product.
The molecular structure of 2'-C-methyluridine consists of a ribose sugar with a methyl group attached to the carbon at the 2' position, along with a uracil base. The structural formula can be represented as follows:
2'-C-methyluridine participates in various chemical reactions typical for nucleosides:
The incorporation of 2'-C-methyluridine into oligonucleotides enhances their resistance to nuclease degradation while retaining effective hybridization properties with complementary sequences.
The mechanism of action for 2'-C-methyluridine primarily involves its role as an antiviral agent. When incorporated into viral RNA by viral polymerases, it can lead to chain termination during RNA synthesis. This occurs because the methyl group at the 2' position sterically hinders further extension of the RNA chain.
Research has demonstrated that 2'-C-methyluridine exhibits potent antiviral activity against various viruses by inhibiting their replication through this mechanism . The effective concentration required for inhibition (EC50) is often in low micromolar ranges.
Relevant data indicate that modifications at the 2' position significantly impact both stability and reactivity, making it valuable for therapeutic applications .
The introduction of a methyl group at the 2'-carbon position of uridine fundamentally alters ribose ring geometry and conformational equilibria. Nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations reveal that 2'-C-methyluridine exhibits a strong preference for the C3'-endo (North) sugar pucker—a hallmark of A-form RNA helices—due to steric constraints imposed by the axial methyl group. This contrasts sharply with unmodified uridine, which dynamically equilibrates between C2'-endo (South) and C3'-endo conformations [1] [4].
The methyl group’s steric bulk disrupts the pseudorotational continuum, reducing ribose flexibility and locking the sugar into a rigid C3'-endo state. In 12-mer RNA:RNA duplexes, this modification induces a substantial melting temperature reduction (ΔTm = –8.9 to –12.5°C) compared to unmodified controls. Circular dichroism spectra confirm the duplex retains an overall A-type helix, but with localized structural disturbances near the modification site [1]. MD simulations (AMBER force field) further demonstrate that 2'-C-methyluridine’s conformational rigidity perturbs base stacking and sugar-phosphate backbone dynamics. The energy barrier for C3'-endo→C2'-endo transitions increases by ~3–5 kcal/mol relative to unmodified uridine, quantified via potential of mean force calculations along the pseudorotation pathway [1] [4].
Table 1: Thermodynamic and Conformational Impact of 2'-C-Methyluridine in RNA Duplexes
Parameter | Unmodified Duplex | 2'-C-Methyluridine-Modified Duplex | Change (Δ) |
---|---|---|---|
Melting Temperature (Tm) | 72.4°C | 60.9°C | –11.5°C |
Sugar Pucker Preference | C2'-endo ↔ C3'-endo | >90% C3'-endo | Locked state |
ΔG°unfolding (kcal/mol) | –22.3 | –19.1 | +3.2 |
Helical Twist Deviation | Baseline | +8° per modification site | Increased |
While 2'-C-methyluridine enforces A-form geometry locally, its integration into complex tertiary motifs reveals nuanced effects on hydrogen bonding and global architecture. In RNA:RNA duplexes, the methyl group projects into the minor groove, sterically hindering hydrogen bond formation with complementary nucleobases. This reduces Watson-Crick pairing fidelity and destabilizes adjacent base pairs, as evidenced by a 40% decrease in hydrogen bond occupancy at modification-flanking sites in MD trajectories [1] [5].
Notably, the modification enhances conformational adaptability in single-stranded contexts. When incorporated into the catalytic core of the 10-23 DNAzyme—a single-stranded DNA enzyme—2'-C-methyluridine accesses both C2'-endo and C3'-endo states despite its inherent preference for the latter. This flexibility enables the nucleotide to adopt non-canonical sugar puckers required for ribozyme folding and substrate docking. The dynamic equilibrium (Keq = [C2'-endo]/[C3'-endo] ≈ 0.8) contrasts with duplex contexts, highlighting the environment-dependent behavior of the modification [1].
In tRNA-mimetic structures, 2'-C-methyluridine’s minor groove steric effects disrupt tertiary interactions essential for L-shaped folding. Specifically, it impairs the formation of key hydrogen bonds between the D-loop and T-loop (e.g., U8:A14 and G18:Ψ55 in tRNAPhe), reducing conformational cooperativity by 30–50% compared to dihydrouridine—a modification that promotes flexibility [4] [5].
Table 2: Hydrogen Bonding and Structural Effects in Nucleic Acid Architectures
Structural Context | H-Bond Occupancy | Role in Tertiary Folding | Conformational Flexibility |
---|---|---|---|
Canonical RNA duplex | 95% (unmodified) | Maintains A-form helix | Rigid |
2'-C-methyluridine duplex | 55–60% | Local minor groove widening | Restricted |
DNAzyme core | 75% | Facilitates catalytic loop dynamics | High (adaptive) |
tRNA elbow region | <50% | Disrupts D-loop/T-loop interactions | Context-dependent |
2'-C-methyluridine exhibits distinct biophysical properties compared to other 2'-modified nucleotides, with implications for antisense therapeutics and nucleic acid engineering:
Hybridization Performance: 2'-O-methyluridine stabilizes duplexes by 0.5–1.5°C per modification via sugar pucker pre-organization and enhanced base stacking. Conversely, 2'-C-methyluridine destabilizes duplexes by 0.7–1.0°C per modification due to minor groove clashes [1].
vs. Locked Nucleic Acid (LNA):
Table 3: Comparative Biophysical Properties of 2'-Modified Uridine Analogues
Property | 2'-C-Methyluridine | 2'-O-Methyluridine | LNA-Uridine |
---|---|---|---|
Sugar Pucker | >90% C3'-endo | >95% C3'-endo | 100% O4'-endo |
ΔTm per mod (°C) | –0.7 to –1.0 | +0.5 to +1.5 | +2.0 to +8.0 |
Minor Groove Width | Increased by 2.2 Å | Unchanged | Decreased by 1.8 Å |
Single-Strand Flexibility | Moderate (adaptive) | High | Very low |
Key Applications | Antiviral nucleosides | siRNA therapeutics | High-affinity probes |
Concluding Remarks
2'-C-methyluridine exemplifies how subtle alterations in ribose chemistry—here, a methyl group repositioned from oxygen to carbon—profoundly reshape nucleic acid conformation and function. Its enforced C3'-endo pucker supports A-form helicity but sacrifices duplex stability through steric clashes, while its adaptability in single strands enables tertiary mimicry. This duality positions it uniquely among modified nucleotides: less stable than 2'-O-methyl or LNA analogues in duplex contexts, yet more versatile in dynamic, single-stranded architectures. These insights illuminate its utility in antiviral drug design (e.g., sofosbuvir prodrug chemistry) and suggest new roles in engineering nucleic acid enzymes with tailored flexibilities [1] [4].
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